molecular formula C9H13N7O2 B11486933 4-[5-(morpholin-4-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(morpholin-4-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11486933
M. Wt: 251.25 g/mol
InChI Key: MRDSONHNVZZNCE-UHFFFAOYSA-N
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Description

4-{5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a morpholine ring, a triazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-{5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the specific application. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted derivatives.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole and its derivatives.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,5-oxadiazole and its derivatives.

Uniqueness

4-{5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of the morpholine, triazole, and oxadiazole rings in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds containing only one of these rings.

Properties

Molecular Formula

C9H13N7O2

Molecular Weight

251.25 g/mol

IUPAC Name

4-[5-(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H13N7O2/c10-8-9(13-18-12-8)16-7(5-11-14-16)6-15-1-3-17-4-2-15/h5H,1-4,6H2,(H2,10,12)

InChI Key

MRDSONHNVZZNCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CN=NN2C3=NON=C3N

Origin of Product

United States

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